molecular formula C20H18F3N3O2 B2731375 2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034470-95-4

2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2731375
CAS No.: 2034470-95-4
M. Wt: 389.378
InChI Key: SHJYKOUIPABOHS-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034470-95-4) is an organic compound with the molecular formula C20H18F3N3O2 and a molecular weight of 389.37 g/mol . This chemically complex molecule features both indole and trifluoromethylpyridine moieties, scaffolds that are of significant interest in medicinal chemistry and drug discovery . Indole derivatives are widely researched due to their diverse pharmacological activities, and the indole nucleus is a common structure in compounds explored for their potential anti-tubercular, antiviral, and anticancer properties . The presence of the pyrrolidine linker and the trifluoromethyl group, which can enhance metabolic stability and membrane permeability, makes this compound a valuable intermediate for researchers designing and synthesizing novel bioactive molecules . It is supplied for research purposes, such as in high-throughput screening, as a building block in synthetic chemistry programs, or for structure-activity relationship (SAR) studies. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

IUPAC Name

2-indol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)15-5-8-24-18(11-15)28-16-7-10-26(12-16)19(27)13-25-9-6-14-3-1-2-4-17(14)25/h1-6,8-9,11,16H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJYKOUIPABOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N3OC_{20}H_{20}F_3N_3O, with a molecular weight of approximately 397.39 g/mol. The structure features an indole moiety, a pyridine ring with a trifluoromethyl group, and a pyrrolidine derivative linked through an ethanone group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Activity
Compounds with indole and pyridine structures have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

3. Neuroprotective Effects
Some derivatives of indole and pyridine have been noted for their neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. These compounds may exert their effects through antioxidant activity and inhibition of neuroinflammation pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a similar compound in a series of in vitro assays. The compound showed an IC50 value of 12 µM against MCF-7 cells, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent. The study suggested that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration .

Research Findings

Activity Type Cell Line/Organism IC50/MIC Value Mechanism of Action
AnticancerMCF-712 µMInduction of apoptosis via intrinsic pathway
AntimicrobialS. aureus32 µg/mLDisruption of cell membrane
NeuroprotectiveNeuroblastoma cellsNot specifiedAntioxidant activity; inhibition of inflammation

Scientific Research Applications

Pharmaceutical Development

The compound's structural features indicate its potential as a pharmaceutical agent. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is advantageous in drug design.

Case Study: Anticancer Activity
Research has shown that indole derivatives can inhibit various cancer cell lines. For instance, studies on similar compounds have demonstrated that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway .

CompoundActivityReference
Indole Derivative AAntiproliferative
Indole Derivative BApoptosis Induction

Neuropharmacology

The indole structure is also significant in neuropharmacology. Compounds containing indole rings have been explored for their effects on serotonin receptors, which are crucial in treating mood disorders and anxiety. The incorporation of the pyridine ring may enhance receptor selectivity and binding affinity.

Case Study: Serotonin Receptor Modulation
Research indicates that certain indole-pyridine hybrids exhibit selective binding to serotonin receptors, potentially offering new therapeutic avenues for depression and anxiety disorders .

CompoundReceptor TargetEffectReference
Compound C5-HT1AAgonist
Compound D5-HT2AAntagonist

Inhibitors of Enzymatic Activity

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders .

Case Study: Enzyme Inhibition
Studies have shown that certain indole derivatives can effectively inhibit this enzyme, leading to improved insulin sensitivity and reduced obesity-related complications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound shares core motifs with several analogs documented in the evidence:

Compound ID/Reference Key Structural Features Biological/Physicochemical Relevance
Target Compound 1H-Indol-1-yl, 4-(trifluoromethyl)pyridin-2-yloxy, pyrrolidin-1-yl ethanone High lipophilicity (CF3 group), potential CNS activity due to indole-pyrrolidine synergy .
2-(5-Bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one Bromine substituent enhances electrophilicity, enabling cross-coupling reactions.
(3aa) (5-Bromo-2-(2-nitro-1-phenylethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone Nitro and phenyl groups increase steric bulk, reducing solubility but improving target specificity.
(P-0052) 5-(3-((4-(3,5-Dimethylisoxazol-4-yl)Pyridin-2-yl)Oxy)Pyrrolidin-1-yl)-4-(Trifluoromethyl)Pyridazin-3(2H)-one Isoxazole-pyridazine core offers distinct hydrogen-bonding capabilities compared to indole-ethanone.
Key Observations:
  • Trifluoromethyl vs.
  • Indole Positioning : Unlike ’s 5-bromoindole derivative, the target compound’s indole is unsubstituted at the 1-position, reducing steric hindrance for receptor binding .
  • Pyrrolidine Linkage : The 3-oxy-pyrrolidine linkage in the target compound contrasts with ’s 2-ethylhexyloxy group, which introduces significant steric bulk and lipophilicity .

Data Tables for Critical Parameters

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound C21H19F3N2O2 404.39 2.5 <0.1
C15H19BrN2O 323.23 1.8 0.5
(P-0052) C21H20F3N3O3 419.41 3.1 <0.05

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